molecular formula C19H18ClN3O5 B11393141 2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11393141
M. Wt: 403.8 g/mol
InChI Key: NCUXPSWIWRURSM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic propanamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 2-chlorophenoxy-propionamide moiety at position 3. The compound’s molecular formula is inferred to be C₁₉H₁₈ClN₃O₅ (molar mass ~421.83 g/mol), based on structural analogs such as its 2-fluoro and 4-fluoro derivatives . The 1,2,5-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the 2-chlorophenoxy group introduces steric and electronic effects distinct from halogen-substituted analogs.

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O5/c1-11(27-14-7-5-4-6-13(14)20)19(24)21-18-17(22-28-23-18)12-8-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,23,24)

InChI Key

NCUXPSWIWRURSM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with 3,4-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with hydrazine to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with propanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenoxy Groups

The target compound differs from closely related analogs primarily in the substituent position and halogen type on the phenoxy moiety. Key comparisons include:

Compound Name Substituent (Phenoxy) Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
2-(2-Chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide 2-Cl C₁₉H₁₈ClN₃O₅ ~421.83 Chlorine at ortho position; moderate steric bulk
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide 4-F C₁₉H₁₈FN₃O₅ 387.36 Fluorine at para position; higher electronegativity
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide 2-F C₁₉H₁₈FN₃O₅ 387.36 Fluorine at ortho position; smaller atomic radius

Key Observations:

  • Halogen Effects: The 2-chloro substituent in the target compound introduces greater steric hindrance and lipophilicity compared to fluorine analogs. Chlorine’s larger atomic radius may reduce binding pocket accessibility in biological targets but enhance hydrophobic interactions .
  • Positional Isomerism: The ortho-substituted chloro/fluoro derivatives exhibit distinct electronic environments compared to para-substituted analogs. For example, the 4-fluoro derivative () may allow better π-stacking due to less steric crowding .

Analogs with Bulky Alkyl Substituents

The tert-butylphenoxy analog () demonstrates how steric bulk influences physicochemical properties:

Compound Name Substituent (Phenoxy) Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
2-(4-tert-Butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide 4-tert-butyl C₂₃H₂₇N₃O₅ 425.48 High lipophilicity; potential solubility limitations

Key Observations:

  • The tert-butyl group significantly increases molar mass and lipophilicity (logP ~4.5 estimated), which may reduce aqueous solubility but improve membrane permeability . This contrasts with the target compound’s balance of moderate hydrophobicity (Cl substituent) and hydrogen-bonding capacity (oxadiazole).

Broader Propanamide Derivatives

Propanil (N-(3,4-dichlorophenyl)propanamide, ) represents a simpler propanamide structure used as an herbicide. Unlike the target compound, Propanil lacks the oxadiazole ring and methoxy substituents, resulting in lower molecular complexity and distinct bioactivity (herbicidal vs.

Biological Activity

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chlorophenoxy group and a dimethoxyphenyl moiety linked to an oxadiazole ring. The presence of these functional groups contributes to its unique chemical behavior and biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H19ClN2O4
Molecular Weight404.87 g/mol
LogP (Octanol-Water Partition Coefficient)4.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways that affect inflammatory responses and other physiological processes.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have reported effective inhibition with average EC50 values ranging from 7.87 to 20.0 µM against pathogenic fungi.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Studies

  • Case Study on Antifungal Activity :
    • A study evaluated the efficacy of the compound against Candida albicans and Aspergillus niger, demonstrating a notable reduction in fungal growth at concentrations as low as 10 µM.
    • Results indicated that the compound disrupts fungal cell wall synthesis, leading to increased permeability and cell death.
  • Case Study on Cancer Cell Lines :
    • In vitro testing on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Similar Compounds

Compound NameBiological ActivityDifferences
2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxyphenyl)-1,2-thiazolo[5,4-b]pyridin-3-yl]acetamideModerate anticancer activityDifferent heterocyclic structure
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamideAntimicrobial propertiesVariation in side chain structure

Uniqueness of this compound

This compound stands out due to its specific arrangement of functional groups that enhance its reactivity and potential therapeutic applications.

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